molecular formula C18H13BO3 B13408856 (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid

(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid

Cat. No.: B13408856
M. Wt: 288.1 g/mol
InChI Key: LDNAFRAWBZWTNC-UHFFFAOYSA-N
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Description

(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound with the molecular formula C18H13BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of the dibenzofuran moiety and the phenyl group in its structure makes it a unique and valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid typically involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the acid-catalyzed cyclization of 1,4-diones.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts reaction using phenyl halides and a Lewis acid catalyst.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Various substituted dibenzofuran derivatives.

Scientific Research Applications

(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is through its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the phenyl group and the dibenzofuran moiety enhances its utility in forming complex molecules through the Suzuki-Miyaura coupling reaction.

Properties

Molecular Formula

C18H13BO3

Molecular Weight

288.1 g/mol

IUPAC Name

(9-phenyldibenzofuran-4-yl)boronic acid

InChI

InChI=1S/C18H13BO3/c20-19(21)15-10-4-9-14-17-13(12-6-2-1-3-7-12)8-5-11-16(17)22-18(14)15/h1-11,20-21H

InChI Key

LDNAFRAWBZWTNC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(C=CC=C3O2)C4=CC=CC=C4)(O)O

Origin of Product

United States

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